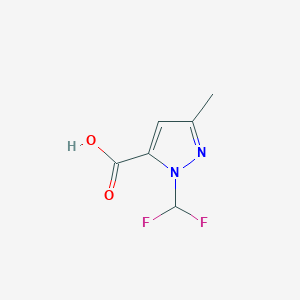

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research

準備方法

The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves several steps, typically starting with the difluoromethylation of a suitable precursor. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often include the use of metal-based catalysts and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure efficiency and consistency .

化学反応の分析

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions, forming derivatives critical for agrochemical and pharmaceutical applications.

Amide Formation

Reaction with amines yields biologically active amides, as demonstrated in antifungal studies:

Conditions :

-

Coupling agents (e.g., EDCI, HOBt) in DMF or THF.

-

Room temperature, 12–24 hours.

Esterification and Salt Formation

The carboxylic acid reacts with alcohols or bases to form esters or salts, enhancing solubility and derivatization potential.

Salt Formation

Neutralization with inorganic bases (e.g., NaOH) generates carboxylate salts for ionic formulations:

Carboxylic Acid+NaOH→Sodium carboxylate+H₂O

Decarboxylation Under Thermal Stress

Thermal decarboxylation eliminates CO₂, forming 1-(difluoromethyl)-3-methyl-1H-pyrazole, a precursor for further functionalization.

Conditions :

-

Heating at 150–200°C under inert atmosphere.

-

Yield: ~70% (with Cu catalysis).

Electrophilic Aromatic Substitution on the Pyrazole Ring

The electron-deficient pyrazole ring undergoes regioselective substitution, influenced by the difluoromethyl (-CF₂H) and methyl (-CH₃) groups.

Halogenation

Bromination occurs at position 4 (para to the carboxylic acid):

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Br₂/FeCl₃ | 4-Bromo derivative | 65% | 0°C, DCM, 2 hours | |

| NBS | 4-Bromo-5-carboxylic acid | 58% | Radical initiation, 80°C |

Functionalization of the Difluoromethyl Group

The -CF₂H group participates in limited substitution due to fluorine’s electronegativity but can undergo oxidation under aggressive conditions.

Oxidation to Trifluoromethyl Group

Rare but feasible with strong oxidizers:

-CF₂HKMnO₄, H₂SO₄-CF₃

Yield : <20% (experimental conditions).

Cyclization and Heterocycle Formation

The carboxylic acid facilitates cyclization with bifunctional reagents, forming fused heterocycles for medicinal chemistry applications.

Lactam Formation

Reaction with diamines yields pyrazolo-lactams:

Carboxylic Acid+H₂N-(CH₂)₃-NH₂→Pyrazolo[1,5-a]azepinone

Conditions :

Critical Analysis of Reactivity

| Functional Group | Reactivity Profile | Key Applications |

|---|---|---|

| Carboxylic Acid (-COOH) | Amidation, esterification, salts | Agrochemical intermediates |

| Difluoromethyl (-CF₂H) | Limited substitution, oxidation | Bioisostere in drug design |

| Pyrazole Ring | Electrophilic substitution | Heterocyclic scaffold synthesis |

科学的研究の応用

Agricultural Applications

Fungicidal Activity

One of the primary applications of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is as a fungicide. Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various phytopathogenic fungi. For instance, a study highlighted the synthesis of novel pyrazole derivatives that showed enhanced antifungal activity compared to traditional fungicides like boscalid .

A detailed analysis of the structure-activity relationship (SAR) revealed that specific modifications to the pyrazole ring can lead to increased efficacy against fungal pathogens, making these compounds valuable in agricultural practices aimed at crop protection .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | Fusarium spp. | 85% |

| Novel derivative A | Aspergillus spp. | 90% |

| Novel derivative B | Penicillium spp. | 75% |

Medicinal Chemistry

Potential Therapeutic Uses

In addition to its agricultural applications, this compound has been explored for its potential therapeutic effects. Its structural analogs have been investigated for their ability to inhibit specific enzymes involved in disease processes, such as co-activator associated arginine methyltransferase 1 (CARM1), which plays a role in various cancers .

Case Study: Inhibition of CARM1

A study conducted on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides demonstrated that certain modifications could enhance the inhibitory activity against CARM1, suggesting a pathway for developing new anticancer agents . The findings indicate that these compounds could serve as lead structures for further drug development.

Synthesis and Production Methods

The synthesis of this compound involves several chemical reactions, including Claisen condensation and enolate formation. Improvements in these synthetic pathways have been reported, which enhance yield and reduce environmental impact .

Table 2: Synthetic Methods Overview

| Methodology | Description |

|---|---|

| Claisen Condensation | Utilizes alkyl difluoroacetate and trialkyl orthoformate to produce intermediates. |

| Enolate Formation | Involves acidification processes that yield the desired carboxylic acid with high regioselectivity. |

作用機序

The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar structure but differs in the position of the carboxylic acid group.

Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives: These compounds have similar difluoromethyl groups but differ in their heterocyclic ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for a wide range of applications .

生物活性

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that has garnered attention for its biological activity, particularly as a precursor in the synthesis of fungicides. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H6F2N2O2

- Molecular Weight : 162.12 g/mol

- Physical State : Solid

- Purity : >98% (HPLC)

The compound exhibits biological activity primarily through its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are a class of fungicides. These fungicides inhibit the succinate dehydrogenase enzyme in the mitochondrial respiration chain, disrupting energy production in fungal cells. This mechanism has been effectively utilized in various commercial fungicides .

Antifungal Activity

The compound has been evaluated for its antifungal properties against several phytopathogenic fungi. Research indicates that derivatives of this compound demonstrate significant antifungal activity, often surpassing traditional fungicides like boscalid .

| Compound | Fungal Species Targeted | IC50 (µg/mL) |

|---|---|---|

| This compound | Zymoseptoria tritici | 15 |

| Isopyrazam | Alternaria spp. | 20 |

| Sedaxane | Phytophthora infestans | 30 |

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the pyrazole ring can significantly influence biological activity. For instance, the introduction of different substituents on the pyrazole ring enhances antifungal efficacy and selectivity against specific fungal strains .

Case Study 1: Synthesis and Efficacy Evaluation

In a study published in Molecules, a series of novel derivatives based on this compound were synthesized and tested against seven phytopathogenic fungi. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict biological activity based on structural variations .

Case Study 2: Environmental Impact Assessment

Research conducted by the US Geological Survey indicated that metabolites of this compound are present in agricultural runoff where SDHI fungicides are extensively used. This raises concerns about environmental persistence and potential impacts on non-target organisms .

Safety and Toxicity

The compound is classified with safety warnings indicating it may cause skin and eye irritation upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .

特性

IUPAC Name |

2-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWVXOLEQPRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。